molecular formula C13H8Br6 B14676547 1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene CAS No. 38433-11-3

1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene

Katalognummer: B14676547
CAS-Nummer: 38433-11-3
Molekulargewicht: 643.6 g/mol
InChI-Schlüssel: NZKAJSHQDJCUPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene is a complex organic compound known for its unique structure and significant reactivity. This compound belongs to the class of bicyclic compounds, characterized by two fused rings. The presence of multiple bromine atoms and a phenyl group makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene typically involves the bromination of 5-phenylbicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process requires careful monitoring of temperature and reaction time to ensure complete bromination without over-bromination or degradation of the compound.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the bicyclic structure allows for addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme-substrate interactions.

    Medicine: Research into its potential medicinal properties, such as anti-cancer or anti-inflammatory effects, is ongoing.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism by which 1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene exerts its effects involves interactions with various molecular targets. The bromine atoms and phenyl group play crucial roles in its reactivity, allowing it to participate in multiple pathways. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene: Similar in structure but with chlorine atoms instead of bromine.

    5-Bromo-1,2,3,4-tetrachloro-7,7-dimethoxy-6-phenylbicyclo[2.2.1]hept-2-ene: Contains a mix of bromine and chlorine atoms and additional methoxy groups.

Uniqueness

1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene is unique due to its high bromine content and the presence of a phenyl group, which confer distinct reactivity and properties compared to its chlorinated counterparts. This makes it particularly valuable in specific chemical reactions and applications where bromine’s reactivity is advantageous.

Eigenschaften

CAS-Nummer

38433-11-3

Molekularformel

C13H8Br6

Molekulargewicht

643.6 g/mol

IUPAC-Name

1,2,3,4,7,7-hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H8Br6/c14-9-10(15)12(17)8(7-4-2-1-3-5-7)6-11(9,16)13(12,18)19/h1-5,8H,6H2

InChI-Schlüssel

NZKAJSHQDJCUPW-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.